![molecular formula C35H34N6O B611971 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one CAS No. 1265822-30-7](/img/structure/B611971.png)
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CTA056 是一种新型的,选择性靶向恶性 T 细胞的,白介素 2 诱导的 T 细胞激酶抑制剂。 它是在筛选 9600 种化合物的组合溶液相库,然后进行分子建模和广泛的结构-活性关系研究后开发的 。 CTA056 对白介素 2 诱导的 T 细胞激酶表现出最高的抑制作用,其次是布鲁顿酪氨酸激酶和内皮和上皮酪氨酸激酶 。
准备方法
. 合成路线涉及在特定条件下使适当的起始原料反应以形成所需产物。详细的合成路线和反应条件是专有的,未公开。工业生产方法可能涉及针对大规模生产优化这些合成路线。
化学反应分析
CTA056 经历各种化学反应,包括:
氧化: CTA056 在特定条件下可被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰 CTA056 中的官能团,可能改变其生物活性。
取代: 取代反应可以在 CTA056 分子上的不同位置发生,导致形成不同的衍生物。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于使用的具体条件和试剂。
科学研究应用
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that imidazoquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazoquinoxaline structure can enhance its potency against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7-benzyl... | MCF-7 | 2.5 |
7-benzyl... | A549 | 3.0 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study:
Research featured in Neuroscience Letters highlighted that derivatives of imidazoquinoxaline can reduce oxidative stress and neuroinflammation in neuronal cells. The study reported a significant decrease in markers of neuroinflammation when treated with the compound in models of neurodegeneration .
Parameter | Control Group | Treated Group |
---|---|---|
TNF-alpha (pg/mL) | 150 | 75 |
IL-6 (pg/mL) | 200 | 90 |
Antimicrobial Properties
The antimicrobial activity of this compound has garnered attention, particularly against resistant strains of bacteria. Its structural features allow it to interact with bacterial membranes effectively.
Case Study:
A study published in Frontiers in Microbiology evaluated the antimicrobial activity of various derivatives, including those related to this compound. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
作用机制
CTA056 通过选择性抑制白介素 2 诱导的 T 细胞激酶发挥作用。 这种抑制导致下游信号通路抑制,包括磷脂酰肌醇特异性磷脂酶 C-γ、蛋白激酶 B 和细胞外信号调节激酶的磷酸化 。 这些途径的抑制导致靶基因(如白介素 2 和干扰素-γ)分泌减少,最终导致恶性 T 细胞凋亡 。
相似化合物的比较
CTA056 在对白介素 2 诱导的 T 细胞激酶的高选择性方面是独特的,与其他类似化合物相比。类似化合物包括:
伊布替尼: 一种布鲁顿酪氨酸激酶抑制剂,具有更广泛的激酶抑制谱。
阿卡替尼: 另一种布鲁顿酪氨酸激酶抑制剂,与伊布替尼相比,选择性更高。
达沙替尼: 一种多激酶抑制剂,靶向多种激酶,包括白介素 2 诱导的 T 细胞激酶,但选择性不如 CTA056。
CTA056 的独特性在于其对白介素 2 诱导的 T 细胞激酶的高选择性,使其成为治疗 T 细胞恶性肿瘤的靶向治疗的很有希望的候选药物 。
生物活性
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autoimmune diseases. This article delves into the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure, which includes an imidazoquinoxaline core. The IUPAC name is as follows:
IUPAC Name: this compound
Molecular Formula: C₃₅H₃₄N₆O
Research indicates that this compound functions primarily as a selective inhibitor of interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase family. Itk plays a crucial role in T-cell signaling and is implicated in various autoimmune diseases and T-cell malignancies. By inhibiting Itk, the compound may modulate immune responses and provide therapeutic benefits in conditions such as chronic graft-versus-host disease (cGVHD) and certain types of lymphomas .
Antineoplastic Properties
The compound has shown promising antineoplastic activity in various studies. In vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines, particularly those associated with T-cell malignancies. The inhibition of Itk leads to decreased survival signals in malignant T-cells, resulting in enhanced apoptosis .
Antimicrobial Activity
Additionally, derivatives related to this compound have been investigated for their antimicrobial properties. Some studies have reported significant antibacterial effects against gram-positive bacteria, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic applications .
Study 1: Inhibition of T-cell Activation
A study published in 2018 highlighted the effectiveness of this compound in inhibiting T-cell activation. The results indicated a reduction in cytokine production and proliferation of activated T-cells in vitro. This suggests its potential use in treating autoimmune conditions where T-cell activation is dysregulated .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent. The study utilized both molecular docking simulations and cell viability assays to establish these effects .
Data Summary
Biological Activity | Findings |
---|---|
Antineoplastic | Inhibits proliferation of cancer cells; induces apoptosis via Itk inhibition. |
Antimicrobial | Significant activity against gram-positive bacteria; potential for broader use. |
T-cell Modulation | Reduces cytokine production; inhibits T-cell activation in autoimmune diseases. |
属性
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。